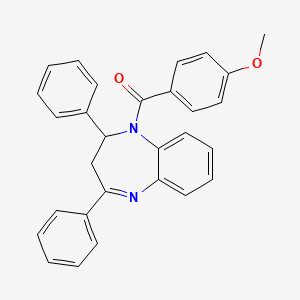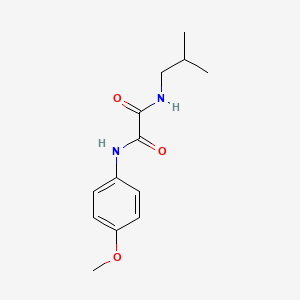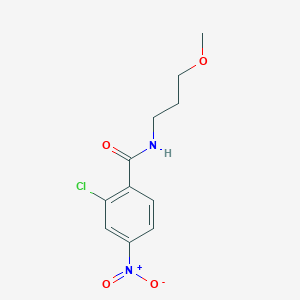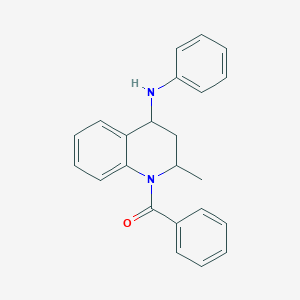![molecular formula C20H15F3O6 B11643495 methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromen-4-one core, substituted with a trifluoromethyl group, a methylphenoxy group, and a methoxyacetate group
准备方法
合成路线和反应条件
{[3-(3-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯的合成通常涉及多个步骤,从色烯酮核心的制备开始。这可以通过一系列缩合反应来实现,这些反应涉及适当的起始原料,如酚和醛。三氟甲基的引入通常使用三氟甲基碘等试剂在特定条件下完成。最后一步是在催化剂存在下用乙酸甲酯对色烯酮衍生物进行酯化。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。这通常包括使用连续流动反应器和先进的纯化技术,如色谱和结晶。
化学反应分析
反应类型
{[3-(3-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种亲核试剂或亲电试剂,具体取决于所需的取代基。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可以引入多种官能团。
科学研究应用
{[3-(3-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物独特的结构使其成为研究酶相互作用和生物途径的候选者。
工业: 用于开发具有特定性能的先进材料,如荧光或导电性。
作用机制
{[3-(3-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯的作用机制涉及其与特定分子靶标的相互作用。色烯酮核心可以与各种酶和受体相互作用,可能抑制或激活生物途径。三氟甲基增强了化合物的稳定性和生物利用度,使其在应用中更有效。
相似化合物的比较
类似化合物
{[3-(4-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯: 结构相似,但甲基的位置不同。
{[3-(3-乙基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯: 结构相似,但用乙基取代了甲基。
独特性
{[3-(3-甲基苯氧基)-4-氧代-2-(三氟甲基)-4H-色烯-7-基]氧基}乙酸甲酯是独特的,因为它取代基的特定位置可以显著影响其化学和生物特性。三氟甲基的存在也使其区别于许多其他化合物,提供了增强的稳定性和反应性。
属性
分子式 |
C20H15F3O6 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
methyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H15F3O6/c1-11-4-3-5-13(8-11)28-18-17(25)14-7-6-12(27-10-16(24)26-2)9-15(14)29-19(18)20(21,22)23/h3-9H,10H2,1-2H3 |
InChI 键 |
YAKGITZXYRKPIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643412.png)
![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![(7Z)-3-(4-ethoxyphenyl)-7-(furan-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643429.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)

![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)
